molecular formula C6H13NO4 B12765821 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- CAS No. 188779-13-7

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)-

Cat. No.: B12765821
CAS No.: 188779-13-7
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-OMMKOOBNSA-N
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Description

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)-: is a chemical compound with the molecular formula C6H13NO4. It is a piperidine derivative, characterized by the presence of three hydroxyl groups and one hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- typically involves the reduction of corresponding piperidine derivatives. One common method includes the catalytic hydrogenation of piperidine derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups allow it to form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • 3,4,5-Piperidinetriol, 1-decyl-2-(hydroxymethyl)-, (2S,3S,4R,5S)-
  • 3,4,5-Piperidinetriol, 1-(2-hydroxyethyl)-2-(hydroxymethyl)-, (2S,3S,4R,5S)-

Comparison: Compared to its analogs, 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- is unique due to its specific stereochemistry and functional group arrangement. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

188779-13-7

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m0/s1

InChI Key

LXBIFEVIBLOUGU-OMMKOOBNSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O

Origin of Product

United States

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